N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine
Description
N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine is a pyrimidine derivative featuring a 5-bromo-2-chloro-substituted pyrimidine core. The amine at position 4 is linked to a 2-(4-imidazolyl)ethyl group, introducing a heteroaromatic imidazole moiety. The compound’s molecular formula is C₉H₉BrClN₅, with a molecular weight of 317.56 g/mol.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN5/c10-7-4-14-9(11)16-8(7)13-2-1-6-3-12-5-15-6/h3-5H,1-2H2,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECXJCFKQQLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized to introduce the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions that can be performed under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The imidazole and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the imidazole or pyrimidine rings.
Scientific Research Applications
N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine with key analogs, highlighting substituent variations and their implications:
Key Comparisons
Substituent Diversity and Pharmacokinetics The imidazolyl ethyl group in the target compound enhances polarity compared to cyclopentyl () or pyridinyl () substituents, likely improving aqueous solubility. However, bromo and chloro groups may increase lipophilicity, affecting membrane permeability .
Synthetic Routes
- The target compound’s synthesis likely parallels methods used for analogs. For example, coupling 2-(4-imidazolyl)ethylamine with 5-bromo-2-chloropyrimidin-4-amine (as in , where similar amines were coupled to the pyrimidine core with yields >70%) .
- details the reduction of 5-bromo-2-chloro-4-nitropyrimidine to the 4-amine intermediate, a critical step for preparing the target compound’s core .
Structural Insights
- The pyrimidine ring in ’s analog is planar, with hydrogen bonding (N–H···N) forming supramolecular networks. The target compound’s imidazole group may introduce additional hydrogen bonds (N–H···Cl/Br) or π-stacking, altering crystal packing or receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
